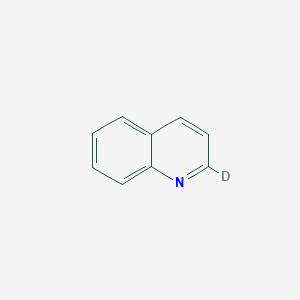

Quinoline-2-D

Description

Properties

IUPAC Name |

2-deuterioquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i7D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-WHRKIXHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317508 | |

| Record name | Quinoline-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-81-4 | |

| Record name | Quinoline-2-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-2-D, can be achieved through several methods. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For instance, the use of nanostructured titanium dioxide photocatalysts under microwave irradiation has been reported to be an efficient method for synthesizing quinoline derivatives .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

2-Chloroquinoline-3-carbaldehyde undergoes palladium-mediated coupling with phenylacetylene in acetonitrile at 80°C, yielding 2-(phenylethynyl)quinoline-3-carbaldehyde (87%) . Subsequent treatment with aqueous ammonia produces 3-phenylbenzo[ b] naphthyridine (88%) . The reaction mechanism involves:

-

Oxidative addition of PdCl₂ to the C–Cl bond.

-

Alkyne insertion followed by reductive elimination.

Table 1: Electrophilic Substitution Examples

Cycloaddition and Rearrangement Cascades

Quinoline derivatives participate in energy-transfer-mediated [2 + 2] cycloadditions with alkenes, forming fused 6−5−4−3- and 6−4−6-membered rings . For example:

-

Reaction : 6-Chloroquinoline (1a ) + 2-chloropropene (2a ) → Pyridine-fused 6−4−6 ring system (3a ).

-

Conditions : Chiral borane catalyst, 20 bar H₂, toluene.

-

Yield : 76–99% for non-heterocyclic substrates; 78–84% for thiophene-substituted analogs .

The mechanism involves:

-

Triplet energy transfer to protonated quinoline.

-

Radical pair formation and diastereoselective C–C bond formation.

Palladium-Catalyzed Aminocarbonylation

2-Chloroquinoline-3-carboxamides react with isocyanides under optimized conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Base : Cs₂CO₃.

-

Solvent : DMSO/H₂O (9:1).

Table 2: Palladium-Catalyzed Reactions

Acid-Mediated Diarylmethylation

Quinoline-2-carbaldehydes react with arenes under Brønsted (H₂SO₄, CF₃SO₃H) or Lewis (AlCl₃, AlBr₃) acids to form diarylmethylquinolines . For example:

-

Substrate : Quinoline-2-carbaldehyde (1a ).

-

Arene : Benzene.

-

Product : 2-(Diphenylmethyl)quinoline (2a ).

Hydrogenation and Reduction

3-Alkyl-2,4-diphenylquinoline undergoes enantioselective hydrogenation using HB(C₆F₅)₂ and chiral diene ligands :

-

Conditions : 20 bar H₂, toluene.

-

Mechanism : Chiral borane facilitates asymmetric proton transfer.

Thermochemical Data

Gas-phase proton affinity of quinoline:

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including Quinoline-2-D, serve as crucial scaffolds in the design of new therapeutic agents. Their structural versatility allows for modifications that enhance biological activity against a range of diseases.

Antimalarial Activity

Quinoline-2-D has been studied for its antimalarial properties. Recent research developed 2D and 3D quantitative structure-activity relationship (QSAR) models to predict the efficacy of quinoline derivatives against Plasmodium falciparum. The models demonstrated high predictive accuracy (r² values above 0.845), indicating that modifications to the quinoline core could yield more potent antimalarial agents .

Anticancer Activity

The anticancer potential of Quinoline-2-D has been examined extensively. A specific derivative, quinoline-2-thione (KA3D), was tested against ovarian cancer cells, showing significant inhibition of cell viability and induction of apoptosis. In vivo studies using xenograft models confirmed its anticancer efficacy, suggesting that quinoline derivatives could serve as promising candidates for chemotherapy .

Enzyme Inhibition

Quinoline-2-D has also been investigated for its ability to inhibit various enzymes linked to metabolic diseases.

α-Glucosidase Inhibition

A series of novel quinoline-based compounds were synthesized and evaluated for their α-glucosidase inhibitory activity, which is crucial in managing type 2 diabetes mellitus (T2DM). Some derivatives exhibited IC50 values significantly lower than the standard drug acarbose, indicating their potential as new anti-diabetic agents .

VEGFR-2 Inhibition

Recent studies have focused on quinoline derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. New hybrids of quinoline with thiazolidine moieties showed promising cytotoxic effects against various cancer cell lines, suggesting their potential use in anti-angiogenic therapies .

Antioxidant Properties

Quinoline derivatives have been recognized for their antioxidant activities, which can mitigate oxidative stress-related diseases. Various studies have demonstrated that certain quinoline compounds effectively scavenge free radicals and protect cells from oxidative damage .

Summary of Research Findings

The following table summarizes key findings from recent studies on Quinoline-2-D and its derivatives:

Mechanism of Action

The mechanism of action of Quinoline-2-D involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making quinoline derivatives effective as anticancer and antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-2-D and Key Analogues

Pharmacological and Mechanistic Differences

Pharmacokinetic and Toxicity Profiles

- C-6 Substituted Quinolines: Derivatives such as 4-methyl-2-(3-pyridinyl)quinoline exhibit favorable ADME properties (e.g., lower hepatotoxicity risk) compared to doxorubicin, as shown in in silico studies .

Physicochemical and Crystallographic Properties

- Quinoline-2-D: Structural data are sparse, but crystallographic studies of chlorinated analogs (e.g., 6-chloro-2-methylquinoline) reveal planar geometries with intermolecular halogen bonding, which may influence packing interactions .

- E-2-Styrylquinolines: Extended conjugation from the styryl group increases molar absorptivity (λₘₐₓ ~350 nm), relevant for photodynamic therapy applications .

Biological Activity

Quinoline-2-D, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline-2-D

Quinoline compounds are known for their broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties. The structural modifications in quinoline derivatives like Quinoline-2-D can enhance these activities and reduce toxicity.

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. A recent study developed 2D/3D-QSAR models to predict the activity of various quinoline derivatives against Plasmodium falciparum 3D7 strain. The models showed high predictive capacity with coefficients exceeding 0.87 for CoMFA and CoMSIA methods. Notably, compounds similar to Quinoline-2-D demonstrated low cytotoxicity (IC50 > 100 µM) on human HepG2 cells while maintaining significant antimalarial activity .

Antibacterial Activity

Quinoline-2-D also exhibits potent antibacterial properties. A series of quinoline derivatives were tested against multidrug-resistant Clostridium difficile, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard antibiotics like Vancomycin. This highlights the potential of Quinoline-2-D as a prototype for developing new antibiotic agents .

Anticancer Activity

The anticancer potential of Quinoline-2-D has been investigated in various studies. For example, quinoline-2-thione derivatives were shown to inhibit ovarian cancer cell viability significantly. In vitro assays revealed that the compound KA3D, a quinoline derivative, induced apoptosis and arrested the cell cycle at the G2 phase in SKOV3 ovarian cancer cells .

The mechanisms underlying the biological activities of Quinoline-2-D are multifaceted:

- Antimalarial Mechanism : Quinoline derivatives interfere with the heme detoxification process in malaria parasites, leading to accumulation of toxic heme and subsequent parasite death .

- Antibacterial Mechanism : These compounds disrupt bacterial cell wall synthesis and interfere with DNA replication processes in Gram-positive bacteria .

- Anticancer Mechanism : Quinoline derivatives can activate apoptotic pathways through caspase activation and influence cell cycle progression by modulating cyclin-dependent kinases .

Table 1: Biological Activities of Quinoline-2-D Derivatives

| Activity Type | Compound | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimalarial | Quinoline-2-D | IC50 > 100 µM | |

| Antibacterial | Compound 6 | 1.0 μg/mL | |

| Anticancer | KA3D | IC50 = 50 µM |

Case Studies

- Antimalarial Study : The development of QSAR models indicated that structural features such as halogen substitutions significantly enhance activity against P. falciparum. The presence of chlorine was found to be more beneficial than fluorine in increasing lipophilicity and hydrogen-bonding capabilities .

- Antibacterial Efficacy : A novel series of quinoline derivatives were synthesized and tested against C. difficile, showing promising results that suggest these compounds could serve as effective treatments for antibiotic-resistant infections .

- Cancer Treatment : The compound KA3D demonstrated significant anticancer activity in vitro and in vivo against ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms, providing a basis for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing isotopically labeled Quinoline-2-D (e.g., deuterated analogs), and how does deuteration influence spectroscopic characterization?

- Methodological Answer : Synthesis of deuterated Quinoline-2-D requires precise control of reaction conditions (e.g., solvent purity, temperature) to minimize proton exchange. Isotopic labeling typically involves substituting hydrogen atoms at specific positions (e.g., methyl or quinoline rings) using deuterated precursors. For example, Quinmerac D4 (methyl(D3)-quinoline-2-D) synthesis employs deuterated methyl groups, as noted in isotopic labeling protocols . Spectroscopic characterization (NMR, MS) must account for isotopic shifts: deuterium reduces signal intensity in -NMR but enhances resolution in -NMR.

| Property | Quinoline-2-D (Hypothetical) | Quinmerac D4 (Methyl-D3) |

|---|---|---|

| Molecular Formula | C₁₀H₈N | C₁₁H₅D₃ClNO |

| Molecular Weight | ~145.2 g/mol | 225.6644 g/mol |

| Key Isotopic Shift | N/A | Methyl-D3 (~2.1 ppm in -NMR) |

**How can researchers optimize reaction conditions for Quinoline-2-D derivatives using statistical experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.